4,7-Dibromo-1H-indole-2,3-dione
Overview
Description
4,7-Dibromo-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3Br2NO2 . It has a molecular weight of 304.92300 .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which could include 4,7-Dibromo-1H-indole-2,3-dione, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of 4,7-Dibromo-1H-indole-2,3-dione consists of an indole ring substituted with two bromine atoms at the 4 and 7 positions . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The reaction of 4,7-dibromo [1,2,5]thiadiazolo [3,4-d]pyridazine with alcohols and sodium alkoxides was evaluated under various conditions . Depending on the reaction conditions, either alkoxy or hydroxy derivatives of [1,2,5]thiadiazolo [3,4-d]pyridazine can be obtained .Physical And Chemical Properties Analysis
4,7-Dibromo-1H-indole-2,3-dione has a molecular weight of 304.92300 and a molecular formula of C8H3Br2NO2 . The exact mass is 302.85300 . The LogP value, which is a measure of the compound’s lipophilicity, is 2.48440 .Scientific Research Applications
Synthesis of Heterocycles
The compound is used in the synthesis of heterocycles . A safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile is reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found .
Organic Dyes and Electronic Materials
The compound is used in the preparation of functional organic dyes and electronic materials . Heterocycles with high electron affinity have been recently showed to be some of the best strong and synthetically variable acceptors .
Solar Cells
The compound is used in the creation of solar cells . Two novel D-A-π-A1 metal-free organic dyes of the KEA series containing benzo [ d ] [1,2,3]thiadiazole (isoBT) internal acceptor, indoline donors fused with cyclopentane or cyclohexane rings (D), a thiophene as a π-spacer, and a cyanoacrylate as an anchor part were synthesized .
Nucleophilic Derivatization
The compound is used in nucleophilic derivatization . Delving into the scarcely explored versatility and selectivity of 4,7-dibromo- [1,2,5]thiadiazolo [3,4-c]pyridine towards aromatic nucleophilic substitution, eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .
Pharmacokinetic Study
The compound is used in pharmacokinetic studies . In vitro pharmacokinetic study ascertained the stability of 5m in both simulated gastric fluid and simulated intestinal fluid .
In Silico Predictions
The compound is used in in silico predictions . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .
properties
IUPAC Name |
4,7-dibromo-1H-indole-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCBTSWCOVUIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=O)C(=O)N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475965 | |
Record name | 4,7-Dibromo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-1H-indole-2,3-dione | |
CAS RN |
20780-89-6 | |
Record name | 4,7-Dibromo-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20780-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dibromo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.